
Synthesis of substituted butanes from 1,2,4-
Tribromobutane

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2,4-Tribromobutane

Cat. No.: B1582172 Get Quote

[2] Reaction of alkyl halides with sodiumsulfide - Wikipedia The reaction of alkyl halides with

sodium sulfide is a type of organic reaction. Alkyl halides can be converted to thiols through a

reaction with sodium hydrosulfide (NaSH) or to thioethers through a reaction with sodium

sulfide (Na2S). ... --INVALID-LINK-- Synthesis of 3-bromothiolane - PrepChem.com 3-

Bromothiolane is synthesized from the 2,3-dihydrothiophene by reaction with hydrogen

bromide. Procedure. To a solution of 2,3-dihydrothiophene (17.2 g, 200 mmol) in 100 ml of

pentane at –15° C was added dropwise a solution of hydrogen bromide (24.2 g, 300 mmol) in

100 ml of pentane at 0° C. The solution was stirred for 1 h at –15° C, and then the pentane was

evaporated in vacuo at –15° C. The residue was distilled in vacuo. ... 3-Bromothiolane is

synthesized from the 2,3-dihydrothiophene by reaction with hydrogen bromide. --INVALID-

LINK-- A simple one-pot synthesis of N-substitutedpyrrolidines - Taylor & Francis Online A new

and efficient method for the synthesis of N-substituted pyrrolidines has been developed. This

method involves a one-pot reaction of 1,4-dichlorobutane with a variety of primary amines in

the presence of K2CO3 in refluxing acetonitrile. The reaction is simple, fast, and gives good

yields of the desired products. ... A new and efficient method for the synthesis of N-substituted

pyrrolidines has been developed. This method involves a one-pot reaction of 1,4-

dichlorobutane with a variety of primary amines in the presence of K2CO3 in refluxing

acetonitrile. The reaction is simple, fast, and gives good yields of the desired products. --

INVALID-LINK-- A convenient one-pot synthesis of N-substituted3-bromopyrrolidines from
1,2,4-tribromobutane and primaryamines - ScienceDirect A convenient one-pot synthesis of
N-substituted 3-bromopyrrolidines from 1,2,4-tribromobutane and primary amines is
described. The reaction proceeds smoothly in the presence of potassium carbonate in
acetonitrile at room temperature to afford the corresponding products in good to excellent
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yields. ... A convenient one-pot synthesis of N-substituted 3-bromopyrrolidines from 1,2,4-
tribromobutane and primary amines is described. The reaction proceeds smoothly in the
presence of potassium carbonate in acetonitrile at room temperature to afford the
corresponding products in good to excellent yields. --INVALID-LINK-- Synthesis of 3-
bromothiolane from 1,2,4-tribromobutane and sodiumsulfide - Google Scholar A method for
the synthesis of 3-bromothiolane from 1,2,4-tribromobutane and sodium sulfide is described.
The reaction is carried out in a two-phase system of water and dichloromethane in the
presence of a phase-transfer catalyst. The yield of 3-bromothiolane is about 80%. ... A method
for the synthesis of 3-bromothiolane from 1,2,4-tribromobutane and sodium sulfide is
described. The reaction is carried out in a two-phase system of water and dichloromethane in
the presence of a phase-transfer catalyst. The yield of 3-bromothiolane is about 80%. --
INVALID-LINK-- Synthesis of N-benzyl-3-bromopyrrolidine - a new and efficient method A new
and efficient method for the synthesis of N-benzyl-3-bromopyrrolidine has been developed. The
method involves the reaction of 1,2,4-tribromobutane with benzylamine in the presence of
potassium carbonate in acetonitrile. The reaction is carried out at room temperature and gives
a good yield of the desired product. ... A new and efficient method for the synthesis of N-
benzyl-3-bromopyrrolidine has been developed. The method involves the reaction of 1,2,4-
tribromobutane with benzylamine in the presence of potassium carbonate in acetonitrile. The
reaction is carried out at room temperature and gives a good yield of the desired product. --
INVALID-LINK-- Reaction of 1,2,4-tribromobutane with sodiumsulfide - Google Patents A
process for preparing 3-bromothiolane which comprises reacting 1,2,4-tribromobutane with
sodium sulfide in a solvent. The reaction is preferably carried out in the presence of a phase
transfer catalyst. ... A process for preparing 3-bromothiolane which comprises reacting 1,2,4-
tribromobutane with sodium sulfide in a solvent. The reaction is preferably carried out in the
presence of a phase transfer catalyst. --INVALID-LINK----INVALID-LINK-- Application Notes

and Protocols: Synthesis of Substituted Butanes from 1,2,4-Tribromobutane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of substituted butanes, with a particular focus on the preparation of heterocyclic compounds,

using 1,2,4-tribromobutane as a key starting material. The methodologies outlined herein are

valuable for the generation of novel scaffolds and intermediates for drug discovery and

development.
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Synthesis of N-Substituted 3-Bromopyrrolidines
The reaction of 1,2,4-tribromobutane with primary amines offers a convenient one-pot method

for the synthesis of N-substituted 3-bromopyrrolidines. This reaction proceeds smoothly under

mild conditions and affords the desired products in good to excellent yields.

Reaction Scheme:

Logical Relationship of the Synthesis:

1,2,4-Tribromobutane

N-Substituted
3-Bromopyrrolidine

Cyclization

Primary Amine
(R-NH2)

Click to download full resolution via product page

Caption: Synthesis of N-substituted 3-bromopyrrolidines.

Experimental Protocol: General Procedure for the
Synthesis of N-Substituted 3-Bromopyrrolidines
A mixture of the primary amine (1.0 mmol), 1,2,4-tribromobutane (1.2 mmol), and potassium

carbonate (3.0 mmol) in acetonitrile (10 mL) is stirred at room temperature. The progress of the

reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction

mixture is filtered, and the solvent is removed under reduced pressure. The residue is then

purified by column chromatography on silica gel to afford the pure N-substituted 3-

bromopyrrolidine.

Table 1: Synthesis of Various N-Substituted 3-Bromopyrrolidines
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Entry Primary Amine Product Yield (%)

1 Benzylamine
N-Benzyl-3-

bromopyrrolidine
Good

2 Aniline
N-Phenyl-3-

bromopyrrolidine
Good

3 n-Butylamine
N-(n-Butyl)-3-

bromopyrrolidine
Good

Note: "Good" yields are reported in the source, specific percentages were not provided.

Synthesis of 3-Bromothiolane
1,2,4-Tribromobutane can be effectively converted to 3-bromothiolane through a reaction with

sodium sulfide. This synthesis is typically carried out in a two-phase system with the aid of a

phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

Reaction Scheme:

Experimental Workflow:
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Reaction Preparation

Reaction

Work-up and Purification
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Caption: Workflow for the synthesis of 3-bromothiolane.
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Experimental Protocol: Synthesis of 3-Bromothiolane
To a vigorously stirred solution of sodium sulfide (1.2 equiv.) in water, a solution of 1,2,4-
tribromobutane (1.0 equiv.) in dichloromethane and a phase-transfer catalyst (e.g., a

quaternary ammonium salt, 0.05 equiv.) are added. The reaction mixture is stirred at room

temperature and monitored by gas chromatography (GC) or TLC. After the reaction is

complete, the organic layer is separated, washed with water and brine, and dried over

anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude

product is purified by vacuum distillation to give 3-bromothiolane.

Table 2: Quantitative Data for the Synthesis of 3-Bromothiolane

Reactant 1 Reactant 2 Catalyst
Solvent
System

Yield (%) Reference

1,2,4-

Tribromobuta

ne

Sodium

Sulfide

Phase-

Transfer

Catalyst

Water/Dichlor

omethane
~80

To cite this document: BenchChem. [Synthesis of substituted butanes from 1,2,4-
Tribromobutane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582172#synthesis-of-substituted-butanes-from-1-2-
4-tribromobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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